molecular formula C10H10N2O2 B1340164 1-Acetyl-5-aminoindolin-2-one CAS No. 422518-10-3

1-Acetyl-5-aminoindolin-2-one

Cat. No.: B1340164
CAS No.: 422518-10-3
M. Wt: 190.2 g/mol
InChI Key: NFPWJICZQKSALC-UHFFFAOYSA-N
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Description

1-Acetyl-5-aminoindolin-2-one (CAS: 422518-10-3) is a nitrogen-containing heterocyclic compound characterized by an indolin-2-one core substituted with an acetyl group at the 1-position and an amino group at the 5-position. This compound serves as a critical intermediate in pharmaceutical synthesis due to its structural versatility and reactivity. Its acetyl group enhances stability, while the amino group enables further functionalization, making it valuable for developing bioactive molecules .

Properties

IUPAC Name

1-acetyl-5-amino-3H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6(13)12-9-3-2-8(11)4-7(9)5-10(12)14/h2-4H,5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPWJICZQKSALC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(=O)CC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-Acetyl-5-aminoindolin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to inhibit acetylcholine esterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine . This inhibition can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer’s disease. Additionally, this compound exhibits cytotoxicity against various human cancer cell lines, indicating its potential as an anticancer agent .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, have been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . This compound also affects the expression of genes involved in cell proliferation and survival, further contributing to its anticancer properties .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to the active site of acetylcholine esterase, inhibiting its activity and leading to increased levels of acetylcholine . Additionally, this compound interacts with proteins involved in cell signaling pathways, such as kinases and transcription factors, modulating their activity and affecting gene expression . These interactions contribute to the compound’s anticancer and neuroprotective effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, maintaining its biological activity . Prolonged exposure to environmental factors such as light and temperature can lead to its degradation, reducing its efficacy . Long-term studies in in vitro and in vivo settings have demonstrated that this compound can have sustained effects on cellular function, including prolonged inhibition of acetylcholine esterase and sustained anticancer activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound exhibit beneficial effects, such as improved cognitive function and reduced tumor growth . High doses of this compound can lead to toxic or adverse effects, including hepatotoxicity and neurotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation . For instance, the compound undergoes enzymatic reactions, such as acetylation and deacetylation, which modulate its biological activity . Additionally, this compound can affect metabolic flux and metabolite levels, influencing cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its biological activity . For example, this compound can be transported across cell membranes by specific transporters, allowing it to reach intracellular targets and exert its effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the cytoplasm, nucleus, or mitochondria, depending on its interactions with cellular components . This localization influences the compound’s ability to modulate cellular processes and exert its biological effects.

Biological Activity

1-Acetyl-5-aminoindolin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant research findings.

  • Molecular Formula : C10H10N2O2
  • Molecular Weight : 190.20 g/mol
  • IUPAC Name : 1-acetyl-5-amino-3H-indol-2-one
  • Canonical SMILES : CC(=O)N1C(=O)CC2=C1C=CC(=C2)N

This compound primarily acts as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, this compound increases acetylcholine levels in the synaptic cleft, potentially enhancing cognitive functions and memory processes, similar to the clinically used AChE inhibitor donepezil.

Inhibition of Enzymes

In addition to AChE inhibition, studies have indicated that this compound may also inhibit other enzymes related to inflammatory pathways, such as lipoxygenase (5-LOX). This dual inhibition could position it as a candidate for treating inflammatory diseases .

Cellular Effects

Research has shown that indole derivatives, including this compound, can induce apoptosis in cancer cells and cause cell cycle arrest. These effects are attributed to the compound's ability to modulate various signaling pathways involved in cell proliferation and survival.

Dosage Effects in Animal Models

In animal studies, varying doses of this compound have demonstrated beneficial effects on cognitive function and tumor growth reduction. Low to moderate doses were particularly effective in enhancing memory retention and decreasing tumor volume in xenograft models.

Case Studies

A series of studies have been conducted to evaluate the anti-inflammatory properties of indoline derivatives. For instance, a study identified a closely related compound that exhibited significant inhibitory activity against both 5-LOX and soluble epoxide hydrolase (sEH), demonstrating potential for treating conditions like asthma and inflammatory bowel diseases .

Data Tables

Property Value
Molecular FormulaC10H10N2O2
Molecular Weight190.20 g/mol
AChE Inhibition IC500.45 μM
5-LOX Inhibition IC500.41 μM
sEH Inhibition IC500.43 μM

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents CAS Number Key Properties Applications
This compound C₁₀H₁₀N₂O₂ 190.20 1-acetyl, 5-amino 422518-10-3 Moderate polarity; hydrogen-bonding capacity Pharmaceutical intermediate
1-Acetylindolin-2-one C₁₀H₉NO₂ 175.19 1-acetyl 21905-78-2 Higher lipophilicity; reduced solubility Chemical synthesis precursor
1-Acetyl-5-nitroindolin-2-one C₁₀H₈N₂O₄ 220.19 1-acetyl, 5-nitro 114985-63-6 Electron-deficient; reactive nitro group Precursor for amino derivatives
5-Aminoindolin-2-one hydrochloride C₈H₉ClN₂O 190.63 5-amino, hydrochloride 120266-80-0 Water-soluble salt form; ionic character Drug formulation
3-(2-Amino-1-methyl-4-oxo-4,5-dihydro-1H-imidazol-5-yl)-3-hydroxy-1-phenyl-indolin-2-one C₂₀H₁₉N₅O₃ 377.40 Complex imidazolyl substituents - Crystalline structure; hydrogen-bonding network Kinase inhibition studies

Physicochemical Properties

  • Electron Effects: The 5-nitro group in 1-Acetyl-5-nitroindolin-2-one is strongly electron-withdrawing, making it a reactive intermediate for reduction to the amino derivative. In contrast, the 5-amino group in this compound is electron-donating, enhancing solubility and interaction with biological targets .
  • Solubility: The hydrochloride salt of 5-aminoindolin-2-one (CAS: 120266-80-0) exhibits superior water solubility compared to the acetylated analog, making it preferable for aqueous formulations .
  • Stability : Acetylation at the 1-position improves stability against oxidation, as seen in 1-Acetylindolin-2-one, which lacks reactive substituents at the 5-position .

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